C-Laurdan: A Technical Guide to a Versatile Membrane Probe
C-Laurdan: A Technical Guide to a Versatile Membrane Probe
For Researchers, Scientists, and Drug Development Professionals
C-Laurdan (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a fluorescent probe meticulously designed for the nuanced study of lipid bilayers. A derivative of the well-established probe Laurdan, C-Laurdan offers enhanced photostability and aqueous solubility, making it an invaluable tool for investigating membrane fluidity, lipid arrangement, and the intricate dynamics of lipid rafts.[1][2] Its core utility lies in its sensitivity to the polarity of its immediate environment, a property that allows for the detailed characterization of lipid packing and phase transitions within biological and artificial membranes.[1][3]
How C-Laurdan Works: A Shift in Perspective
The efficacy of C-Laurdan as a membrane probe is rooted in its photophysical properties. When embedded in a lipid bilayer, the naphthalene moiety of C-Laurdan positions itself at the hydrophilic-hydrophobic interface.[4] Upon excitation, a dipole moment is generated within the molecule. The extent of solvent relaxation around this excited-state dipole is dictated by the polarity of the surrounding environment.
In a highly ordered, tightly packed lipid environment (such as the gel phase or liquid-ordered phase), water penetration is minimal. This non-polar environment restricts the reorientation of solvent dipoles around the excited C-Laurdan molecule, resulting in a higher energy emission and, consequently, a blue-shifted fluorescence spectrum. Conversely, in a more disordered, fluid lipid environment (liquid-disordered phase), increased water penetration creates a more polar environment. This allows for greater solvent relaxation, leading to a lower energy emission and a red-shifted fluorescence spectrum. This spectral shift is the fundamental principle behind C-Laurdan's ability to report on membrane properties.
This mechanism can be visualized as follows:
Quantitative Data Presentation
The following tables summarize the key photophysical and chemical properties of C-Laurdan.
Table 1: Photophysical Properties of C-Laurdan
| Property | Value | Reference |
| One-Photon Excitation Max (λex) | 348 nm | |
| Two-Photon Excitation Max (λex) | 780 nm | |
| Emission Max (λem) | 423 nm (in a reference solvent) | |
| Extinction Coefficient (ε) | 12,200 M⁻¹cm⁻¹ | |
| Quantum Yield (φ) | 0.43 | |
| Emission in Gel Phase | ~440 nm | |
| Emission in Liquid Crystalline Phase | ~490 nm |
Table 2: Chemical and Physical Properties of C-Laurdan
| Property | Value | Reference |
| Molecular Weight | 397.56 g/mol | |
| Molecular Formula | C₂₅H₃₅NO₃ | |
| Solubility | DMF (up to 100 mM), Ethanol (up to 10 mM), DMSO (up to 20 mM) | |
| Purity | ≥95% | |
| Storage | Store at -20°C, protect from light | |
| CAS Number | 959839-06-6 |
Experimental Protocols
Generalized Polarization (GP) Spectroscopy
Generalized Polarization is a ratiometric method used to quantify the spectral shift of C-Laurdan and relate it to membrane fluidity. The GP value is calculated from the fluorescence intensities at two emission wavelengths, typically corresponding to the emission maxima in the ordered and disordered phases.
Protocol for GP Measurement in Vesicles:
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Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with the desired lipid composition.
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C-Laurdan Labeling: Incorporate C-Laurdan into the vesicles at a probe-to-lipid ratio of approximately 1:800. This can be achieved by adding a small volume of a concentrated C-Laurdan stock solution (in ethanol or DMSO) to the vesicle suspension.
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Incubation: Incubate the mixture for at least 1 hour to ensure complete partitioning of the probe into the lipid bilayer.
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Spectrofluorometer Setup:
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Set the excitation wavelength to 405 nm.
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Set the emission slits to an appropriate width (e.g., 3 nm).
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Data Acquisition: Record the fluorescence emission spectrum.
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GP Calculation: Calculate the GP value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) Where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.
A higher, more positive GP value indicates a more ordered membrane, while a lower, more negative GP value signifies a more disordered membrane.
Confocal Microscopy of Live Cells
C-Laurdan's enhanced photostability makes it suitable for imaging live cells using conventional confocal microscopy.
Protocol for Staining and Imaging Live Cells:
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Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.
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C-Laurdan Staining Solution: Prepare a staining solution of C-Laurdan in a serum-free medium. The final concentration may need to be optimized but is typically in the low micromolar range.
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Cell Staining: Replace the culture medium with the C-Laurdan staining solution and incubate for a specified time (e.g., 10-30 minutes) at 37°C.
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Washing: Wash the cells with a pre-warmed buffer (e.g., PBS) to remove excess probe.
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Imaging:
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Use a confocal microscope equipped with a 405 nm laser for excitation.
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Set up two emission channels to collect fluorescence in the blue region (e.g., 415-455 nm) and the green/red region (e.g., 490-530 nm).
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Acquire images in both channels simultaneously.
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GP Image Generation: Generate a ratiometric GP image using appropriate software (e.g., ImageJ with a custom macro). The GP value for each pixel is calculated using the intensities from the two channels.
Synthesis Pathway
C-Laurdan is synthesized from Laurdan. The key modification is the substitution of one of the methyl groups on the dimethylamino moiety with a carboxymethyl group. This is typically achieved through a reaction with a haloacetic acid ester followed by hydrolysis. A generalized synthesis pathway is outlined below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rndsystems.com [rndsystems.com]
- 3. C-Laurdan: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
